Heptylbenzene

Description

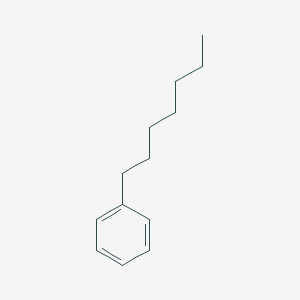

Structure

3D Structure

Properties

IUPAC Name |

heptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNXAWYDQUGHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061477 | |

| Record name | Heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | n-Heptylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | n-Heptylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1078-71-3 | |

| Record name | Heptylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UC21C7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Heptylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylbenzene, an aromatic hydrocarbon, is a compound of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this molecule is essential.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with a heptyl group. The most common isomer is n-heptylbenzene or 1-phenylheptane, where the phenyl group is attached to the first carbon of the heptyl chain. Other positional isomers, such as (2-heptyl)benzene and (3-heptyl)benzene, also exist.

n-Heptylbenzene:

-

IUPAC Name: this compound[1]

-

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of n-heptylbenzene are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

Physical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [2][4] |

| Melting Point | -48 °C | [4] |

| Boiling Point | 233 °C | [4] |

| Density | 0.86 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.031 mmHg at 25 °C | [2] |

| Refractive Index (n20/D) | 1.485 | |

| Solubility | Insoluble in water; Soluble in organic solvents | [5] |

Chemical Properties

| Property | Description | Reference |

| Stability | Stable under normal conditions. | [5] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [4][5] |

| Reactivity | The benzene ring can undergo electrophilic aromatic substitution reactions. The alkyl chain can undergo free-radical substitution. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, as well as for the determination of its key physical properties.

Synthesis of n-Heptylbenzene via Friedel-Crafts Alkylation

Principle: Friedel-Crafts alkylation is a classic method for the formation of carbon-carbon bonds between an aromatic ring and an alkyl halide in the presence of a Lewis acid catalyst.

Materials:

-

Benzene

-

1-Chloroheptane

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether (as solvent)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.

-

Add anhydrous aluminum chloride to the flask.

-

Add dry benzene to the flask and cool the mixture in an ice bath.

-

Slowly add 1-chloroheptane from the dropping funnel to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 10% HCl solution, saturated NaHCO₃ solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Determination of Physical Properties

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating apparatus

-

Mineral oil

Procedure:

-

Attach a small test tube containing a few drops of this compound to a thermometer.

-

Place a capillary tube, sealed end up, inside the test tube.

-

Immerse the assembly in a Thiele tube filled with mineral oil.

-

Heat the Thiele tube gently and observe the capillary tube.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

Principle: Density is the mass per unit volume of a substance. It can be determined using a pycnometer or a digital density meter according to standard methods like ASTM D4052.

Materials:

-

This compound sample

-

Pycnometer of a known volume

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and determine its empty mass.

-

Fill the pycnometer with this compound at a known temperature.

-

Determine the mass of the filled pycnometer.

-

Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Place a few drops of the this compound sample on the prism of the refractometer.

-

Circulate water from a constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Spectroscopic Characterization

Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components in a sample.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., hexane) is injected into the GC.

-

Oven Temperature Program: A temperature gradient is used to elute the compound.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and a mass range is scanned to obtain the mass spectrum of the eluting compound.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Experimental Protocol:

-

Instrumentation: An NMR spectrometer.

-

Sample Preparation: A small amount of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling patterns provide information about the different types of protons and carbons and their connectivity in the molecule.

Visualizations

Experimental Workflow for the Synthesis of n-Heptylbenzene

Caption: Workflow for the synthesis of n-heptylbenzene via Friedel-Crafts alkylation.

Logical Diagram for Solubility Testing

Caption: Decision tree for determining the solubility of this compound.

Safety Information

This compound may cause irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and relevant experimental protocols for this compound. The organized data tables, detailed methodologies, and visual workflows are intended to be a practical resource for researchers and professionals in the scientific community. A thorough understanding of these fundamental aspects is crucial for the safe and effective use of this compound in research and development.

References

Physical and chemical characteristics of n-Heptylbenzene.

An In-Depth Technical Guide to n-Heptylbenzene: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of n-Heptylbenzene (also known as 1-phenylheptane). The information is compiled for use by professionals in research, chemical synthesis, and drug development, with a focus on delivering precise data and methodological context. All quantitative data is presented in structured tables for clarity and comparative analysis.

General and Computed Properties

n-Heptylbenzene is an aromatic hydrocarbon consisting of a benzene ring substituted with a heptyl group.[1][2] Its fundamental identifiers and computed molecular properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | heptylbenzene | [1] |

| Synonyms | 1-Phenylheptane, this compound, Benzene, heptyl- | [1][2][3] |

| CAS Number | 1078-71-3 | [1][3] |

| Molecular Formula | C₁₃H₂₀ | [1][3] |

| Molecular Weight | 176.30 g/mol | [1] |

| Exact Mass | 176.156500638 Da | [1][4] |

| XLogP3 | 6.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 6 | [1][4] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 13 | [1][4] |

| Complexity | 101 | [1][4] |

Physical Characteristics

n-Heptylbenzene is a clear, colorless to pale yellow liquid under standard conditions.[3][5][6] It is combustible and stable, though incompatible with strong oxidizing agents.[2][3][7]

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [2][3][5][6] |

| Melting Point | -48 °C (lit.) | [2][3][8] |

| Boiling Point | 233 °C (lit.) | [2][3] |

| Density | 0.86 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.485 (lit.) | [2][3][7] |

| Flash Point | 203 °F (95 °C) | [2][3][4][8] |

| Vapor Pressure | 0.03 mmHg at 25 °C | [1][8] |

| 0.0443 mmHg at 25 °C | [3][4][9] |

Chemical Characteristics

Solubility and Partitioning

The molecular structure of n-heptylbenzene, featuring a nonpolar benzene ring and a long nonpolar heptyl chain, dictates its solubility.[10] It is primarily subject to weak van der Waals forces.[10]

| Property | Value / Description | Reference |

| Water Solubility | Insoluble (2.54e-06 M) | [8][11] |

| Organic Solvent Solubility | Soluble in organic solvents | [10][11] |

| Octanol/Water Partition Coefficient (logP) | 6.1 (Computed) | [1] |

Stability and Reactivity

n-Heptylbenzene is a stable compound under normal laboratory conditions.[2][3][11] It is incompatible with strong oxidizing agents.[2][3][11] The benzene ring can undergo electrophilic aromatic substitution reactions, while the alkyl chain can participate in free-radical reactions, typical for aromatic hydrocarbons.[12] It is known to form charge-transfer complexes with electron-accepting molecules like fluoranil and 1,3,5-trinitrobenzene.[2][9]

Experimental Protocols & Methodologies

Detailed experimental data for n-heptylbenzene is derived from standard analytical techniques. While specific laboratory standard operating procedures may vary, the foundational methodologies are outlined below.

Synthesis and Purification

n-Heptylbenzene can be synthesized via several routes, including Suzuki and Negishi cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.[13][14]

A typical protocol involves:

-

Reaction Setup: A solution of an arylboronic acid (e.g., phenylboronic acid) and a heptyl halide is prepared in a suitable solvent.[13]

-

Catalysis: A palladium catalyst and a base are added to initiate the cross-coupling reaction.[13]

-

Workup: After the reaction is complete, the mixture is quenched and extracted with an organic solvent. The organic layer is washed to remove impurities.

-

Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure n-heptylbenzene.

-

Verification: The final product's identity and purity are confirmed using spectroscopic methods.[6]

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of n-heptylbenzene rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and environment of hydrogen atoms. The spectrum of n-heptylbenzene will show characteristic signals for the aromatic protons on the benzene ring and distinct signals for the protons along the heptyl chain.[15][16]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.[17]

-

Protocol: A small sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.[16][17]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: Identifies functional groups based on their absorption of infrared radiation. The FTIR spectrum will confirm the presence of aromatic C-H stretching and bending vibrations, as well as aliphatic C-H stretching from the heptyl group.[6]

-

Protocol: A thin film of the liquid sample is placed on a salt plate (e.g., NaCl or KBr) or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

-

Mass Spectrometry (MS):

-

Principle: Measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and fragmentation pattern. The mass spectrum of n-heptylbenzene shows a molecular ion peak corresponding to its molecular weight (176.3 g/mol ) and characteristic fragment ions.[1][18]

-

Protocol: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, where it is ionized (e.g., by electron ionization) and the resulting fragments are detected.[1]

-

-

Gas Chromatography (GC):

-

Principle: Separates components of a mixture based on their volatility and interaction with a stationary phase. It is primarily used to assess the purity of the n-heptylbenzene sample.[6]

-

Protocol: A small volume of the sample is injected into the GC, where it is vaporized and carried by a gas through a capillary column to a detector. Purity is determined by the relative area of the product peak.

-

Solubility Determination (Gravimetric Method)

A gravimetric method can be employed to quantify the solubility of n-heptylbenzene in various solvents.[10]

-

Preparation: An excess amount of n-heptylbenzene is added to a known volume of the target solvent in a sealed vial.[10]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution becomes saturated.

-

Separation: The undissolved n-heptylbenzene is separated from the saturated solution by centrifugation followed by careful decantation or filtration.

-

Quantification: A precise volume of the saturated supernatant is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

-

Calculation: The container is weighed again. The difference in mass corresponds to the amount of n-heptylbenzene dissolved in the known volume of the solvent, from which the solubility can be calculated.

Safety and Handling

n-Heptylbenzene requires careful handling in a laboratory setting. It may cause irritation and is considered very toxic to aquatic life, with long-lasting effects.[1][3][5]

| Hazard Information | Details | Reference |

| GHS Classification | H400: Very toxic to aquatic life | [1][8] |

| H410: Very toxic to aquatic life with long lasting effects | [2] | |

| Precautionary Statements | P273, P391, P501 | [1][8] |

| Hazard Codes | N (Dangerous for the environment) | [2][3][9] |

| Risk Statements | R50/53 | [2][3][9] |

| Safety Statements | S23, S24/25, S60, S61 | [2][3][9] |

| Transport Information | UN 3082, Hazard Class 9, Packing Group III | [2][8] |

Recommended Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid contact with skin and eyes. Prevent release into the environment.[3] Store in a cool, dry place away from strong oxidizing agents.[2][11]

References

- 1. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. n-Heptylbenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 6. A12969.36 [thermofisher.com]

- 7. 1078-71-3 CAS MSDS (N-HEPTYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Cas 1078-71-3,N-HEPTYLBENZENE | lookchem [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. N-HEPTYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. N-HEPTYLBENZENE(1078-71-3) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. epfl.ch [epfl.ch]

- 18. vanderbilt.edu [vanderbilt.edu]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthetic methodologies for producing 1-phenylheptane, a key intermediate in various research and development applications, including drug discovery. The following sections detail the most prominent and effective synthesis pathways, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Core Synthesis Strategies

The synthesis of 1-phenylheptane is most commonly achieved through a two-step process commencing with the Friedel-Crafts acylation of benzene, followed by the reduction of the resulting ketone. An alternative, though less frequently employed, strategy involves the use of a Grignard reagent.

Friedel-Crafts Acylation followed by Reduction

This is the most classical and widely utilized approach for the synthesis of linear alkylbenzenes like 1-phenylheptane. This method circumvents the issue of carbocation rearrangement often encountered in direct Friedel-Crafts alkylation.[1][2] The process involves two key stages: the acylation of benzene to form heptanophenone, and the subsequent reduction of the carbonyl group to a methylene group.

Stage 1: Friedel-Crafts Acylation of Benzene

In this electrophilic aromatic substitution reaction, benzene is acylated using either heptanoyl chloride or heptanoic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4][5] The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring.[3][5] The resulting product, heptanophenone, is a ketone.

Stage 2: Reduction of Heptanophenone

The carbonyl group of heptanophenone is then reduced to a methylene group to yield 1-phenylheptane. Two primary methods are employed for this transformation, each with its own advantages and disadvantages based on the substrate's sensitivity to acidic or basic conditions.[6][7]

-

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl).[8][9][10] It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[8][10]

-

Wolff-Kishner Reduction: This reaction involves the use of hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[11][12][13] The Wolff-Kishner reduction is suitable for substrates that are sensitive to acid but stable under strongly basic conditions.[1][11]

Quantitative Data Summary

| Reaction Stage | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Friedel-Crafts Acylation | Benzene, Heptanoyl Chloride | AlCl₃ | Benzene (excess) | <10 (addition), then RT | 2 | ~85 |

| Clemmensen Reduction | Heptanophenone | Zn(Hg), conc. HCl | Toluene, Water | Reflux (110) | 4 | ~70-80 |

| Wolff-Kishner Reduction | Heptanophenone | Hydrazine hydrate, KOH | Diethylene glycol | 130-140 (hydrazone formation), then 190-200 (decomposition) | 1 (hydrazone), 4 (decomposition) | ~80-90 |

Experimental Protocols

Protocol 1: Synthesis of Heptanophenone via Friedel-Crafts Acylation

-

To a stirred and cooled (ice bath, <10 °C) mixture of anhydrous aluminum chloride (1.2 mol) in excess dry benzene (acting as both solvent and reactant), slowly add heptanoyl chloride (1.0 mol).

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude heptanophenone.

-

Purify the product by vacuum distillation.

Protocol 2: Synthesis of 1-Phenylheptane via Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust (2.0 mol) with a 5% mercuric chloride solution for 5 minutes, then decanting the aqueous solution.

-

To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add heptanophenone (1.0 mol) to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 4 hours. Add more concentrated hydrochloric acid portion-wise during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

Purify the resulting 1-phenylheptane by vacuum distillation.

Protocol 3: Synthesis of 1-Phenylheptane via Wolff-Kishner Reduction

-

To a flask equipped with a reflux condenser, add heptanophenone (1.0 mol), hydrazine hydrate (2.0 mol), and diethylene glycol.

-

Add potassium hydroxide pellets (2.0 mol) to the mixture.

-

Heat the mixture to 130-140 °C for 1 hour to form the hydrazone, allowing water and excess hydrazine to distill off.

-

Increase the temperature to 190-200 °C and maintain for 4 hours, during which nitrogen gas will evolve.

-

Cool the reaction mixture and add water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous potassium carbonate and concentrate under reduced pressure.

-

Purify the 1-phenylheptane by vacuum distillation.

Logical Workflow for Friedel-Crafts Acylation followed by Reduction

Caption: Synthetic workflow for 1-phenylheptane.

Grignard Reaction

The Grignard reaction offers an alternative pathway for the formation of the carbon-carbon bond in 1-phenylheptane.[14][15][16] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile.

One plausible approach involves the reaction of phenylmagnesium bromide with 1-haloheptane (e.g., 1-bromoheptane). Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[17]

Quantitative Data Summary

| Reaction Stage | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Grignard Synthesis | Phenylmagnesium Bromide, 1-Bromoheptane | - | Diethyl ether | Reflux (35) | 12 | ~50-60 |

Experimental Protocol

Protocol 4: Synthesis of 1-Phenylheptane via Grignard Reaction

-

Prepare the Grignard reagent by slowly adding a solution of bromobenzene (1.0 mol) in anhydrous diethyl ether to a stirred suspension of magnesium turnings (1.1 mol) in anhydrous diethyl ether under a nitrogen atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

-

After the formation of the Grignard reagent is complete (disappearance of magnesium), slowly add a solution of 1-bromoheptane (0.9 mol) in anhydrous diethyl ether to the reaction mixture.

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture and quench by slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and purify the product by vacuum distillation.

Grignard Synthesis Workflow

Caption: Grignard synthesis of 1-phenylheptane.

Conclusion

The primary and most efficient route for the synthesis of 1-phenylheptane is the Friedel-Crafts acylation of benzene followed by the reduction of the intermediate heptanophenone. The choice between the Clemmensen and Wolff-Kishner reduction methods depends on the functional group tolerance of any other substituents on the aromatic ring in more complex syntheses. The Grignard reaction provides a viable alternative, though it may result in lower yields. The detailed protocols and data presented in this guide offer a solid foundation for the laboratory synthesis of 1-phenylheptane for applications in research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Clemmensen Reduction [organic-chemistry.org]

- 7. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Grignard reaction - Wikipedia [en.wikipedia.org]

- 17. leah4sci.com [leah4sci.com]

Heptylbenzene (CAS 1078-71-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Heptylbenzene, with the Chemical Abstracts Service (CAS) number 1078-71-3, is an aromatic hydrocarbon characterized by a heptyl group attached to a benzene ring. Also known as 1-phenylheptane, this compound serves as a valuable intermediate in organic synthesis and finds applications in various research and industrial settings. This technical guide provides a comprehensive overview of the registry details, physicochemical properties, spectral data, synthesis protocols, and safety information for this compound. Detailed experimental methodologies and graphical representations of key workflows are included to support its practical application in a laboratory environment.

Registry Details and Chemical Identification

This compound is unequivocally identified by its CAS registry number, 1078-71-3. Its molecular and structural identifiers are crucial for accurate documentation and retrieval of information from chemical databases.[1][2][3][4]

| Identifier | Value |

| CAS Number | 1078-71-3 |

| IUPAC Name | This compound[1] |

| Other Names | 1-Phenylheptane, n-Heptylbenzene[2][3][4][5][6] |

| Molecular Formula | C₁₃H₂₀[1][2][3][4][5] |

| Molecular Weight | 176.30 g/mol [1][5] |

| InChI | InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3[1][7] |

| InChIKey | LBNXAWYDQUGHGX-UHFFFAOYSA-N[1][7] |

| SMILES | CCCCCCCc1ccccc1[1] |

| EINECS Number | 214-084-3[8] |

| BRN | 1905782[8] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental designs. It is a colorless liquid under standard conditions and is generally stable, though incompatible with strong oxidizing agents.[6][8][9]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][6][8][9] |

| Melting Point | -48 °C | [6][8][9][10] |

| Boiling Point | 233 °C | [6][8][9] |

| Density | 0.86 g/mL at 25 °C | [6][8][9] |

| Refractive Index (n²⁰/D) | 1.485 | [6][8] |

| Vapor Pressure | 0.03 mmHg[1] | 0.0443 mmHg at 25°C[8] |

| Flash Point | 95 °C (203 °F) - closed cup | [8][11] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [12] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Combustible. | [6][8][12] |

Spectral Data

Spectroscopic data are fundamental for the structural elucidation and purity assessment of this compound. Key spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and aliphatic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.6 | t | 2H | Benzylic protons (-CH₂-) |

| ~1.6 | m | 2H | -CH₂- |

| ~1.3 | m | 8H | -(CH₂)₄- |

| ~0.9 | t | 3H | Terminal methyl protons (-CH₃) |

| (Solvent: CDCl₃)[7][13] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~143.0 | Aromatic C (quaternary) |

| ~128.4 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~125.5 | Aromatic CH |

| ~36.1 | Benzylic -CH₂- |

| ~31.9 | -CH₂- |

| ~31.6 | -CH₂- |

| ~29.3 | -CH₂- |

| ~29.2 | -CH₂- |

| ~22.7 | -CH₂- |

| ~14.1 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the aromatic ring and C-H bonds.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | Aromatic C-H stretch |

| ~2955, 2925, 2855 | Strong | Aliphatic C-H stretch |

| ~1605, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and a characteristic fragmentation pattern.[1][2][3][14]

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular ion) |

| 92 | Moderate | [C₇H₈]⁺ |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of n-heptylbenzene is a two-step process involving the Friedel-Crafts acylation of benzene with heptanoyl chloride to form heptanophenone, followed by the Clemmensen reduction of the resulting ketone. This approach avoids the carbocation rearrangements often encountered in direct Friedel-Crafts alkylation with long-chain alkyl halides.[9][15]

Step 1: Friedel-Crafts Acylation of Benzene to Heptanophenone

-

Objective: To synthesize heptanophenone by reacting benzene with heptanoyl chloride in the presence of a Lewis acid catalyst.

-

Materials:

-

Benzene (anhydrous)

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions, including a three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer.

-

-

Procedure:

-

In a fume hood, equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Charge the flask with anhydrous aluminum chloride (1.1 eq) and the anhydrous solvent (e.g., carbon disulfide). Cool the mixture in an ice bath to 0-5 °C.

-

Add heptanoyl chloride (1.0 eq) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add benzene (1.5-2.0 eq) dropwise from the funnel over 1 hour, keeping the temperature at 5-10 °C. Hydrogen chloride gas will be evolved and should be vented safely.

-

Once the benzene addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 45 °C for CS₂) for 2-3 hours to complete the reaction.

-

Cool the reaction mixture back to 0-5 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., CH₂Cl₂).

-

Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude heptanophenone can be purified by vacuum distillation.

-

Step 2: Clemmensen Reduction of Heptanophenone to this compound

-

Objective: To reduce the carbonyl group of heptanophenone to a methylene group.

-

Materials:

-

Heptanophenone (from Step 1)

-

Zinc dust or mossy zinc

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for reflux and extraction.

-

-

Procedure:

-

Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add zinc (e.g., 100g) to a flask. Add a solution of mercuric chloride (10g) in water (150 mL) and a few drops of concentrated HCl. Swirl the mixture for 5-10 minutes. The surface of the zinc will become silvery. Decant the aqueous solution and wash the amalgam with water by decantation.

-

To a round-bottom flask equipped with a reflux condenser and a stirrer, add the freshly prepared zinc amalgam, water (75 mL), concentrated HCl (175 mL), toluene (50 mL), and heptanophenone (0.25 mol).

-

Heat the mixture to a vigorous reflux with efficient stirring. The reduction is an exothermic reaction.

-

After the initial reaction subsides, continue to reflux for 24-48 hours. Periodically (e.g., every 6 hours), add an additional portion of concentrated HCl (50 mL) to maintain the acidity.

-

After the reflux period, cool the reaction mixture to room temperature. The this compound product will be in the upper toluene layer.

-

Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers and wash carefully with water, saturated NaHCO₃ solution, and then water again until the washings are neutral.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be analyzed using GC-MS for identification and quantification. Its deuterated analog, this compound-d20, is often used as an internal standard for improved accuracy and precision in quantitative methods.[16]

-

Objective: To identify and quantify this compound in a sample matrix.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Materials:

-

Sample containing this compound.

-

This compound-d20 (internal standard), if quantitative analysis is required.

-

High-purity volatile solvent (e.g., hexane or dichloromethane).

-

GC vials with septa.

-

-

GC Conditions (Typical):

-

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase).

-

Injector: Split/splitless injector at 250-280°C, operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the internal standard (this compound-d20). Prepare calibration standards by spiking blank matrix with known concentrations of this compound and a fixed concentration of the internal standard. Prepare the unknown sample by diluting it in the solvent and adding the same fixed concentration of the internal standard.

-

Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

-

Data Analysis:

-

Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. Determine the concentration of this compound in the unknown sample using its peak area ratio and the calibration curve.

-

-

Applications

This compound serves as a key building block in organic synthesis and has several specialized applications.

-

Chemical Intermediate: It is a useful synthetic intermediate for creating more complex molecules.[15]

-

Chromatography: this compound is used in zirconia and titania-based stationary phases in high-temperature liquid chromatography (HTLC) for the separation of alkyl benzene derivatives.[6][15]

-

Catalysis Research: It can be used in the preparation of palladium imidazolylidene complexes, which act as catalysts for Suzuki and Negishi cross-coupling reactions.[15]

-

Analytical Standards: Its deuterated form, this compound-d20, is an excellent internal standard for quantitative analysis of aromatic hydrocarbons by GC-MS, due to its chemical similarity and mass difference from the non-deuterated analyte.[16]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as hazardous to the aquatic environment.[1]

-

GHS Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects).[1][11]

-

Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[1][11]

-

General Precautions: May cause irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9][11] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[6][12] It is a combustible liquid.[6][8]

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. CAS 1077-16-3: Hexylbenzene | CymitQuimica [cymitquimica.com]

- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ez.restek.com [ez.restek.com]

- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 13. grokipedia.com [grokipedia.com]

- 14. Clemmensen_reduction [chemeurope.com]

- 15. Write an equation for the preparation of hexylbenzene from benzene and ot.. [askfilo.com]

- 16. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

A Technical Guide to the Biological Activity and Effects of Long-Chain Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkylbenzenes (LCABs) are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a linear or branched alkyl chain, typically containing ten or more carbon atoms. While extensively synthesized for the production of linear alkylbenzene sulfonate (LAS) surfactants used in detergents, their intrinsic biological activities are less comprehensively understood. This technical guide provides an in-depth overview of the known and inferred biological effects of LCABs, drawing on data from structurally similar long-chain alkylphenols and other amphiphilic molecules. This document summarizes key quantitative data on their cytotoxicity and antimicrobial properties, outlines detailed experimental protocols for their evaluation, and visualizes potential signaling pathways they may modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences, highlighting the potential of LCABs as bioactive molecules and identifying areas for future investigation.

Introduction

Long-chain alkylbenzenes are primarily recognized as intermediates in the chemical industry, particularly for the synthesis of surfactants.[1] Their molecular structure, featuring a hydrophobic alkyl tail and a less polar aromatic head, imparts amphiphilic properties that are of interest in various biological contexts. The biological activities of amphiphilic molecules are often dictated by the length of their alkyl chains, which influences their interaction with cell membranes and other biological macromolecules. This guide explores the cytotoxic, antimicrobial, and potential anti-inflammatory activities of LCABs, with a focus on structure-activity relationships.

Cytotoxic Activity

The cytotoxicity of long-chain alkyl-substituted aromatic compounds is significantly influenced by the length of the alkyl chain. While direct, comprehensive studies on a homologous series of LCABs are limited, data from structurally related long-chain alkylphenols and other amphiphilic compounds provide valuable insights into their potential cytotoxic effects against various cell lines.

Structure-Activity Relationship

Studies on various amphiphilic molecules consistently demonstrate that cytotoxic activity increases with the length of the alkyl chain up to a certain point, typically between 12 and 16 carbon atoms.[2] Beyond this optimal length, a "cutoff effect" is often observed, where the activity plateaus or decreases, likely due to reduced bioavailability or altered membrane interactions.[2] For instance, in a series of amphiphilic dihydroxy selenolane (DHS) and monoamine selenolane (MAS) conjugates, those with alkyl chains of 8 carbons or more (≥C8) exhibited significant cytotoxicity, whereas the C6 conjugates were non-toxic in the 1–50 μM range.[2]

Quantitative Cytotoxicity Data (Inferred)

The following table summarizes cytotoxicity data for compounds structurally related to long-chain alkylbenzenes, illustrating the impact of alkyl chain length on their half-maximal inhibitory concentration (IC50).

| Compound Class | Alkyl Chain Length | Cell Line | IC50 (µM) | Reference |

| Alkyl Gallates | n-Propyl | TA3 | ~100 | [3] |

| n-Butyl | TA3 | ~70 | [3] | |

| n-Amyl | TA3 | ~40 | [3] | |

| n-Octyl | TA3 | ~30 | [3] | |

| Amphiphilic Selenolanes (DHS conjugates) | C6 | CHO | > 50 | [2] |

| C8 | CHO | ~40 | [2] | |

| C10 | CHO | ~25 | [2] | |

| C12 | CHO | ~20 | [2] | |

| C14 | CHO | ~25 | [2] |

Note: This data is for structurally related compounds and is intended to be illustrative of the potential activity of long-chain alkylbenzenes.

Antimicrobial Activity

Similar to their cytotoxic effects, the antimicrobial activity of long-chain alkyl-substituted compounds is strongly dependent on the alkyl chain length. These compounds are thought to exert their antimicrobial action by disrupting the cell membranes of microorganisms.

Structure-Activity Relationship

The antimicrobial efficacy of alkyldimethylbenzylammonium chlorides, for example, is a parabolic function of their lipophilicity, with optimal activity observed for alkyl chain lengths between C12 and C16.[4] Gram-positive bacteria, Gram-negative bacteria, and fungi exhibit peak sensitivity to compounds with C14, C16, and C12 alkyl chains, respectively.[4]

Quantitative Antimicrobial Data (Inferred)

The table below presents the Minimum Inhibitory Concentration (MIC) values for alkyldimethylbenzylammonium chlorides against representative microorganisms, demonstrating the influence of alkyl chain length.

| Alkyl Chain Length | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Aspergillus niger (Fungus) MIC (µg/mL) | Reference |

| C8 | > 500 | > 500 | > 500 | [4] |

| C10 | 62.5 | 125 | 31.3 | [4] |

| C12 | 15.6 | 62.5 | 7.8 | [4] |

| C14 | 7.8 | 31.3 | 15.6 | [4] |

| C16 | 15.6 | 15.6 | 31.3 | [4] |

| C18 | 62.5 | 62.5 | 125 | [4] |

Note: This data is for structurally related compounds and is intended to be illustrative of the potential activity of long-chain alkylbenzenes.

Potential Anti-Inflammatory Effects and Signaling Pathways

While direct evidence for the anti-inflammatory properties of long-chain alkylbenzenes is scarce, studies on long-chain alkylphenols suggest potential modulatory effects on inflammatory pathways. Alkylphenols have been shown to influence cytokine expression in immune cells.[5][6] For instance, nonylphenol and 4-octylphenol can modulate the production of pro-inflammatory cytokines like TNF-α and anti-inflammatory cytokines such as IL-10 in plasmacytoid dendritic cells.[5][6] This modulation is associated with the activation of the MKK3/6-p38 MAPK signaling pathway.[6]

Given the structural similarities, it is plausible that long-chain alkylbenzenes could also interact with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which long-chain alkylbenzenes might exert inflammatory or anti-inflammatory effects, based on evidence from related compounds.

Caption: Postulated signaling pathway for long-chain alkylbenzene-mediated inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of long-chain alkylbenzenes.

Synthesis of a Homologous Series of Long-Chain Alkylbenzenes

A homologous series of linear alkylbenzenes can be synthesized via Friedel-Crafts alkylation of benzene with long-chain α-olefins or alkyl halides using a Lewis acid catalyst.[7][8]

Materials:

-

Benzene (anhydrous)

-

1-alkene (e.g., 1-octene, 1-decene, 1-dodecene, 1-tetradecene, 1-hexadecene)

-

Anhydrous aluminum chloride (AlCl3) or other suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Dissolve the 1-alkene in anhydrous DCM and add it to the flask.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous AlCl3 to the stirred solution.

-

Add benzene dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by slowly adding 1 M HCl.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure long-chain alkylbenzene.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis and purification of long-chain alkylbenzenes.

Caption: Workflow for the synthesis of long-chain alkylbenzenes.

Cytotoxicity Assessment using MTT Assay for Hydrophobic Compounds

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12] For hydrophobic compounds like LCABs, careful preparation of the test substance is crucial.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Long-chain alkylbenzene stock solutions (e.g., 10 mM in DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the LCAB stock solution in serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

The following diagram illustrates the workflow for the MTT assay.

References

- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepdyve.com [deepdyve.com]

- 5. Environmental Alkylphenols Modulate Cytokine Expression in Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. etsu.elsevierpure.com [etsu.elsevierpure.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

Heptylbenzene: A Technical Guide to its Historical Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylbenzene, a simple alkylbenzene, holds a significant place in the historical development of organic synthesis. Its discovery and the evolution of its preparation are intrinsically linked to one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the Friedel-Crafts reaction. This technical guide provides an in-depth exploration of the historical context, synthesis methodologies, physical and chemical properties, and early applications of this compound.

Historical Discovery: The Dawn of a New Synthetic Era

The story of this compound begins not with the compound itself, but with the groundbreaking discovery of the reaction that would enable its synthesis. In 1877, French chemist Charles Friedel and his American collaborator, James Crafts, reported a new general method for the synthesis of hydrocarbons and ketones.[1][2][3][4] This reaction, now universally known as the Friedel-Crafts reaction, involved the use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to effect the alkylation or acylation of an aromatic ring.[2][4][5]

While the exact date and researchers who first synthesized this compound are not prominently documented in readily available historical records, its preparation became feasible following Friedel and Crafts' discovery. The synthesis of n-alkylbenzenes was a direct application of their work, allowing for the attachment of straight-chain alkyl groups to a benzene ring.

Synthesis of this compound: A Two-Step Journey

The direct Friedel-Crafts alkylation of benzene with a 1-haloheptane is impractical due to the high propensity for carbocation rearrangements, which would lead to a mixture of isomeric products.[5][6] Therefore, the most common and historically significant method for the synthesis of n-heptylbenzene involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation

The initial step is the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds via an acylium ion intermediate and is not susceptible to rearrangement, thus ensuring the formation of a linear acyl chain attached to the benzene ring, yielding heptanophenone.[2][4]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

-

Materials: Benzene, heptanoyl chloride, anhydrous aluminum chloride, hydrochloric acid, water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in an excess of dry benzene is prepared.

-

The flask is cooled in an ice bath, and heptanoyl chloride is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period to ensure complete reaction.

-

The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield crude heptanophenone.

-

The crude product can be further purified by vacuum distillation.

-

Step 2: Reduction of Heptanophenone

The second step involves the reduction of the carbonyl group of heptanophenone to a methylene group to yield n-heptylbenzene. Two classical reduction methods are particularly relevant in this historical context: the Clemmensen reduction and the Wolff-Kishner reduction.

-

Clemmensen Reduction: This method, first reported by Erik Christian Clemmensen in 1913, involves the reduction of a ketone using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[7][8] It is particularly effective for aryl-alkyl ketones.[8]

-

Wolff-Kishner Reduction: Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, this reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide, at elevated temperatures to reduce the carbonyl group.[9][10][11]

Experimental Protocol: Clemmensen Reduction of Heptanophenone

-

Materials: Heptanophenone, amalgamated zinc, concentrated hydrochloric acid, toluene, water, sodium bicarbonate solution, anhydrous calcium chloride.

-

Procedure:

-

Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution.

-

A mixture of heptanophenone, amalgamated zinc, concentrated hydrochloric acid, and toluene is refluxed for an extended period.

-

Additional portions of hydrochloric acid may be added during the reflux to maintain a vigorous reaction.

-

After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and extracted with toluene.

-

The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and again with water.

-

The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.

-

The resulting n-heptylbenzene can be purified by fractional distillation.

-

Experimental Protocol: Wolff-Kishner Reduction of Heptanophenone

-

Materials: Heptanophenone, hydrazine hydrate, potassium hydroxide, diethylene glycol, water, diethyl ether, anhydrous potassium carbonate.

-

Procedure:

-

A mixture of heptanophenone, hydrazine hydrate, and diethylene glycol is heated to reflux.

-

Potassium hydroxide is then added, and the temperature of the reaction mixture is gradually increased to allow for the distillation of water and excess hydrazine.

-

The mixture is then refluxed at a higher temperature for several hours to complete the reduction.

-

After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined ether extracts are washed with water and dried over anhydrous potassium carbonate.

-

The solvent is evaporated, and the resulting n-heptylbenzene is purified by distillation.

-

Quantitative Data

The physical and chemical properties of n-heptylbenzene are well-documented. The following tables summarize key quantitative data for easy comparison.

| Property | Value |

| Molecular Formula | C₁₃H₂₀ |

| Molecular Weight | 176.30 g/mol |

| CAS Number | 1078-71-3 |

| Appearance | Clear, colorless liquid |

| Odor | Aromatic |

| Physical Property | Value |

| Melting Point | -48 °C |

| Boiling Point | 233 °C |

| Density | 0.86 g/mL at 25 °C |

| Refractive Index (n_D²⁰) | 1.485 |

| Vapor Pressure | 0.0443 mmHg at 25 °C |

| Flash Point | 95 °C (203 °F) |

| Solubility | Insoluble in water; soluble in organic solvents |

Visualizing the Synthesis

The logical workflow for the synthesis of n-heptylbenzene can be visualized as a two-step process, starting from the Friedel-Crafts acylation of benzene, followed by the reduction of the resulting ketone.

References

- 1. Friedel-Crafts Alkylation of Benzene [ns1.almerja.com]

- 2. grokipedia.com [grokipedia.com]

- 3. thieme.de [thieme.de]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. jk-sci.com [jk-sci.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. Wolff–Kishner Reduction Reaction | ChemTalk [chemistrytalk.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylbenzene, an aromatic hydrocarbon, and its isomers are compounds of significant interest in various fields of chemical research, including materials science and as intermediates in organic synthesis. With the molecular formula C₁₃H₂₀, the structural diversity of this compound isomers presents a rich landscape for the investigation of structure-property relationships. This guide provides a comprehensive overview of the isomers of this compound, focusing on their physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the potential relevance of these compounds in the realm of drug development, drawing upon the principles of quantitative structure-activity relationships (QSAR).

Isomers of this compound

The term "this compound" can refer to several structural isomers, which differ in the attachment point of the heptyl group to the benzene ring or the branching of the heptyl chain itself. The primary isomers based on the position of the phenyl group on the linear heptyl chain are:

-

n-Heptylbenzene (1-Phenylheptane): The most common and extensively studied isomer, where the phenyl group is attached to the first carbon of the straight-chain heptyl group.

-

2-Phenylheptane: The phenyl group is attached to the second carbon of the heptyl chain.

-

3-Phenylheptane: The phenyl group is attached to the third carbon of the heptyl chain.

-

4-Phenylheptane: The phenyl group is attached to the fourth carbon of the heptyl chain.

In addition to these, numerous branched-chain isomers exist, such as those derived from isoheptyl, neoheptyl, or other branched heptyl groups attached to the benzene ring. This guide will primarily focus on the straight-chain phenylheptane isomers.

Physicochemical Properties

The structural variations among this compound isomers lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in the table below for easy comparison.

| Property | n-Heptylbenzene | 2-Phenylheptane | 3-Phenylheptane | 4-Phenylheptane |

| Molecular Formula | C₁₃H₂₀ | C₁₃H₂₀ | C₁₃H₂₀ | C₁₃H₂₀ |

| Molecular Weight ( g/mol ) | 176.30[1] | 176.30 | 176.30 | 176.30 |

| CAS Number | 1078-71-3[1] | 2132-84-5 | 2132-85-6[2] | 2132-86-7 |

| Boiling Point (°C) | 233[3] | - | - | 224 |

| Melting Point (°C) | -48[3] | - | - | - |

| Density (g/mL at 25°C) | 0.86[3] | 0.861 | 0.856 | - |

Synthesis of this compound Isomers

The synthesis of this compound isomers is most commonly achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of benzene with a suitable alkylating agent in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Alkylation

The following is a generalized protocol for the synthesis of this compound isomers. Specific reaction conditions may need to be optimized for each isomer to maximize yield and purity.

Materials:

-

Benzene (anhydrous)

-

Appropriate heptyl halide (e.g., 1-chloroheptane for n-heptylbenzene, 2-bromoheptane for 2-phenylheptane, etc.) or heptene

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous diethyl ether or other suitable solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath.

-

Slowly add the heptyl halide or heptene from the dropping funnel to the stirred benzene-catalyst mixture. The reaction is exothermic, and the temperature should be maintained between 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Logical Diagram of the Friedel-Crafts Alkylation Workflow

Caption: Generalized workflow for the synthesis of this compound isomers via Friedel-Crafts alkylation.

Analytical Characterization

The identification and differentiation of this compound isomers rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the isomers. The chemical shifts and coupling patterns of the aromatic and aliphatic protons in ¹H NMR, and the number and chemical shifts of the carbon signals in ¹³C NMR, provide definitive information about the substitution pattern on the benzene ring and the structure of the alkyl chain.[1][2][4][5][6]

-